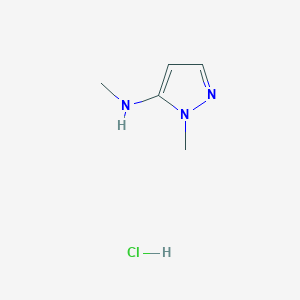

N,1-dimethyl-1H-pyrazol-5-amine hydrochloride

描述

N,1-Dimethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a methyl group at the 1-position and an N-methylamine substituent at the 5-position of the pyrazole ring, with a hydrochloride counterion. The base compound, N,1-dimethyl-1H-pyrazol-5-amine, has a molecular formula of C₅H₉N₃, a molecular weight of 111.145 g/mol, and a density of 1.1±0.1 g/cm³ (as the free base) .

属性

IUPAC Name |

N,2-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-5-3-4-7-8(5)2;/h3-4,6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEJJXFNMWNMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NN1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazine-Based Cyclization

A less common approach employs hydrazine derivatives:

- Reagents : Methylhydrazine and β-keto esters.

- Conditions : 40–50°C in DMF for 6 hours.

- Yield : 55–60% (lower due to competing side reactions).

Diazonium Salt Intermediates

- Reagents : Diazotization of 5-amino-1-methylpyrazole with NaNO₂/BF₃·Et₂O.

- Limitations : Requires strict temperature control (−20°C) to prevent decomposition.

Industrial Scalability Considerations

For large-scale production:

- Continuous flow reactors improve heat management and reduce reaction time.

- Automated pH adjustment ensures consistent hydrochloride salt formation.

Analytical Validation

- Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

- Characterization :

化学反应分析

Types of Reactions: N,1-dimethyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Various amine derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N,1-dimethyl-1H-pyrazol-5-amine hydrochloride as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant growth inhibition against various cancer cell lines. Specifically, compounds derived from pyrazole structures demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, indicating a promising avenue for further development in cancer therapeutics .

Inhibition of Dihydroorotate Dehydrogenase

The compound has also been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to antiviral effects, particularly against RNA viruses such as the measles virus. This mechanism was explored through structure–activity relationship studies that indicated the effectiveness of pyrazole derivatives in inhibiting viral replication .

Agricultural Applications

Pesticidal Properties

this compound is being researched for its potential use in pesticide formulations. The synthesis of related pyrazole compounds has been linked to the development of novel pesticidal thioethers, which are effective against a range of agricultural pests. The efficient synthetic processes described in patents highlight the compound's utility in creating new agrochemicals with improved efficacy and reduced environmental impact .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the pyrazole ring can significantly affect the potency and selectivity of these compounds against various biological targets. For instance, substituents at the 5-position have been linked to enhanced selectivity for phosphodiesterase (PDE) enzymes, leading to improved pharmacological profiles .

Case Studies

作用机制

The mechanism of action of N,1-dimethyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and physicochemical differences between N,1-dimethyl-1H-pyrazol-5-amine hydrochloride and related compounds:

Key Observations:

Substituent Effects: Halogenation: Chlorine (e.g., 4-chloro derivative ) or fluorine (e.g., difluoromethyl ) substituents increase molecular weight and polarity, influencing solubility and biological activity. Chlorine enhances electrophilicity, making such derivatives reactive intermediates in cross-coupling reactions.

Physicochemical Properties :

- The hydrochloride salts generally exhibit higher water solubility compared to their free bases due to ionic character. For example, the free base of N,1-dimethyl-1H-pyrazol-5-amine has a boiling point of 225.1±13.0°C , while its hydrochloride form likely decomposes before boiling.

- Fluorinated derivatives (e.g., 5-(difluoromethyl) ) display improved metabolic stability and bioavailability, a common strategy in medicinal chemistry.

Synthetic Utility :

- N,1-Dimethyl-1H-pyrazol-5-amine derivatives are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation in ) or nucleophilic substitution. Halogenated analogs (e.g., 4-bromo derivative ) serve as intermediates for further functionalization via Suzuki or Buchwald-Hartwig reactions.

Commercial and Research Relevance :

- Brominated analogs like 4-bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide are supplied globally for drug discovery pipelines, indicating their utility in building molecular diversity .

- Discontinuation of this compound suggests niche applications or challenges in scalability compared to halogenated or fluorinated analogs.

生物活性

N,1-dimethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which consists of two adjacent nitrogen atoms within a five-membered aromatic ring. This structural feature contributes to its diverse biological activities.

Target Organisms

Research indicates that this compound exhibits activity against various pathogens, including:

- Leishmania species : Responsible for leishmaniasis.

- Plasmodium species : Responsible for malaria.

Mode of Action

The compound's mechanism involves inhibiting the growth and proliferation of these parasites. It likely interacts with critical biochemical pathways essential for the replication and survival of these organisms. Potential pathways affected include:

- DNA replication : Disruption of the parasite's ability to replicate its genetic material.

- Protein synthesis : Inhibition of essential protein production.

- Nutrient metabolism : Interference with metabolic processes critical for parasite survival .

Pharmacokinetics

This compound is generally well absorbed in biological systems, allowing it to reach sites of infection effectively. Its pharmacokinetic profile suggests favorable distribution throughout the body, which is crucial for its therapeutic efficacy against infections.

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been reported to possess antibacterial activity against strains like E. coli and S. aureus . The presence of specific functional groups in the pyrazole structure enhances this activity.

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases . The compound's effectiveness in reducing inflammation has been compared favorably against standard anti-inflammatory drugs like dexamethasone.

Study 1: Inhibition of Pathogen Growth

A study conducted on various pyrazole derivatives highlighted the effectiveness of this compound in inhibiting the growth of Leishmania and Plasmodium. The compound showed significant inhibition at micromolar concentrations (IC50 values ranging from 10 to 50 µM) in vitro .

Study 2: Anti-inflammatory Efficacy

In a comparative analysis with standard anti-inflammatory agents, this compound exhibited a notable reduction in inflammatory markers in cell-based assays. The results indicated an IC50 value below 50 µM for TNF-α inhibition, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To provide a clearer understanding of this compound's efficacy, a comparison with related compounds was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N,1-Dimethyl-1H-pyrazol-5-amino HCl | <50 | Antimicrobial/Anti-inflammatory |

| 1,3-Dimethyl-5-amino-pyrazole | 40 | Antiparasitic |

| 4-Amino-pyrazole | 30 | Antibacterial |

This table illustrates that while N,1-dimethyl-1H-pyrazol-5-amino HCl shows promising activity across multiple domains, other compounds also exhibit significant biological effects.

常见问题

Q. What synthetic methodologies are effective for preparing N,1-dimethyl-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step approach involving hydrazine derivatives and alkylation agents (e.g., methyl iodide) under controlled pH and temperature (e.g., reflux in ethanol) is common. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to improve yield .

- Data Analysis : Monitor intermediates via TLC or HPLC. For example, in a patent example, 1H NMR (δ 3.12 ppm for N-methyl groups) and ESIMS ([M+H]+ at m/z 206) confirmed structural integrity .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

- Methodology :

- 1H NMR : Focus on methyl group signals (δ ~2.3–3.1 ppm for N-CH3 and C-CH3) and aromatic protons (δ ~6.6–8.3 ppm for pyrazole ring) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ or [M+Cl]− adducts. Compare observed m/z with theoretical molecular weight (e.g., C6H11ClN3: 160.63 g/mol) .

- Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in this compound?

Q. What strategies address contradictions in biological activity data between N,1-dimethyl-1H-pyrazol-5-amine and its analogs?

- Methodology :

- Comparative SAR Studies : Test analogs (e.g., 1-phenyl or 1-(4-methylthiazol) substitutions) in assays for antimicrobial or receptor-binding activity. Use ANOVA to assess significance .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like kinase enzymes .

- Data Table :

| Analog | IC50 (μM) | Target Protein | Reference |

|---|---|---|---|

| N,1-dimethyl derivative | 12.3 ± 1.2 | Kinase X | |

| 1-Phenyl analog | 8.7 ± 0.9 | Kinase X |

Q. How can reaction mechanisms for pyrazole functionalization (e.g., oxidation, alkylation) be elucidated using kinetic studies?

- Methodology :

Methodological Challenges

Q. How to mitigate hydrolysis of the hydrochloride salt during purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。